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Compound of Interest

Compound Name: Acetyl radical

Cat. No.: B1217803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to

determine the geometry of the acetyl radical (CH₃CO•), a key intermediate in various chemical

and biological processes. Understanding the precise geometric parameters of this radical is

crucial for modeling its reactivity and designing molecules that interact with it. This document

summarizes findings from high-level computational studies, details the methodologies

employed, and presents a generalized workflow for such theoretical investigations.

Core Data Presentation: Acetyl Radical Geometry
The geometric parameters of the acetyl radical have been determined using sophisticated

computational chemistry methods. The following table summarizes the key bond lengths and

bond angles calculated at a high level of theory.
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Atom 1 Atom 2 Atom 3
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Basis Set
Calculate
d Value

Bond

Length
C1 C2 -

RCCSD(T)

-F12
AVTZ 1.496 Å

C1 O -
RCCSD(T)

-F12
AVTZ 1.189 Å

C2 H' -
RCCSD(T)

-F12
AVTZ 1.093 Å

C2 H'' -
RCCSD(T)

-F12
AVTZ 1.088 Å

Bond

Angle
C2 C1 O

RCCSD(T)

-F12
AVTZ 124.9°

H' C2 C1
RCCSD(T)

-F12
AVTZ 110.1°

H'' C2 C1
RCCSD(T)

-F12
AVTZ 110.5°

H'' C2 H'''
RCCSD(T)

-F12
AVTZ 108.4°

Note: H', H'', and H''' denote the three hydrogen atoms of the methyl group. The data presented

is based on calculations from Blanca et al. (2021).

While other methods such as Density Functional Theory (DFT) with functionals like B3LYP and

M06-2X, as well as Møller-Plesset perturbation theory (MP2), are commonly used for geometry

optimizations of radical species, a comprehensive, directly comparable dataset of the acetyl
radical's geometry using these methods was not explicitly reported in the reviewed literature.

The RCCSD(T)-F12/AVTZ level of theory, however, is considered a gold standard for its high

accuracy.
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Experimental and Computational Protocols
The determination of the acetyl radical's geometry relies on sophisticated computational

methods that solve the electronic Schrödinger equation. The following is a detailed description

of the key methodologies cited in the literature.

High-Level Ab Initio Calculations: RCCSD(T)-F12/AVTZ
The highly accurate geometric parameters presented in the table were obtained using the

explicitly correlated coupled-cluster method with single, double, and perturbative triple

excitations (RCCSD(T)-F12).[1]

Objective: To obtain a highly accurate equilibrium geometry of the acetyl radical in its

ground electronic state.

Methodology:

Initial Structure: An initial guess for the geometry of the acetyl radical is generated.

Wave Function: The electronic wave function is approximated using the coupled-cluster

method. This method accounts for electron correlation, which is crucial for accurately

describing chemical bonds.

Single and Double Excitations (CCSD): All single and double electronic excitations from

the Hartree-Fock reference determinant are included.

Perturbative Triples (T): The effect of triple excitations is included perturbatively, which

significantly improves the accuracy of the calculated energy and geometry.

Explicitly Correlated (F12): The F12 method introduces terms that explicitly depend on

the interelectronic distance into the wave function. This dramatically improves the

convergence of the calculation with respect to the size of the basis set.

Basis Set (AVTZ): The aug-cc-pVTZ (AVTZ) basis set is used. This is a large and flexible

basis set that provides a good description of the electron distribution, including polarization

and diffuse functions, which are important for describing the lone pair on the oxygen and

the radical character.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1217803?utm_src=pdf-body
https://www.aanda.org/articles/aa/pdf/2011/11/aa17103-11.pdf
https://www.benchchem.com/product/b1217803?utm_src=pdf-body
https://www.benchchem.com/product/b1217803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Geometry Optimization: The geometry of the molecule is systematically varied to find the

arrangement of atoms that corresponds to the minimum energy on the potential energy

surface. This is typically done using gradient-based optimization algorithms.

Frequency Calculation: Once the optimized geometry is found, a frequency calculation is

performed to confirm that it is a true minimum (i.e., has no imaginary frequencies).

Mandatory Visualizations
Logical Workflow for Theoretical Geometry Calculation
The following diagram illustrates the general workflow for the theoretical determination of a

molecule's geometry, such as that of the acetyl radical.
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General workflow for theoretical geometry optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1217803?utm_src=pdf-body
https://www.benchchem.com/product/b1217803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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